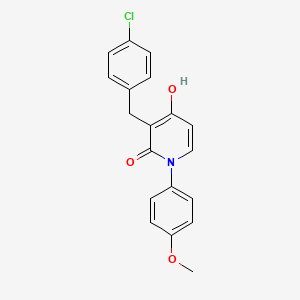

3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone

説明

3-(4-Chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone is a pyridinone derivative characterized by a 4-chlorobenzyl group at position 3, a hydroxyl group at position 4, and a 4-methoxyphenyl substituent at position 1. Its molecular formula is C₁₉H₁₅ClNO₃, with a molecular weight of 340.78 g/mol. The presence of electron-withdrawing (chlorine) and electron-donating (methoxy) groups influences its physicochemical properties and reactivity.

特性

IUPAC Name |

3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(4-methoxyphenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-24-16-8-6-15(7-9-16)21-11-10-18(22)17(19(21)23)12-13-2-4-14(20)5-3-13/h2-11,22H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPXXWWEZJOZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone core, followed by the introduction of the 4-chlorobenzyl and 4-methoxyphenyl groups through nucleophilic substitution reactions. The hydroxy group is usually introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of reaction conditions. The goal is to achieve high yield and purity while minimizing the use of hazardous reagents and solvents.

化学反応の分析

Types of Reactions

3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxy group or reduce the pyridinone ring.

Substitution: The chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can produce a variety of derivatives with different functional groups.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone exhibit significant anticancer properties. Studies have shown that derivatives of pyridinones can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the chlorobenzyl and methoxyphenyl groups enhances these effects, potentially through mechanisms involving the modulation of signaling pathways related to cancer cell survival and growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The efficacy of this compound against resistant strains could be a focus for future research .

Pharmacological Applications

Enzyme Inhibition

this compound has been evaluated for its ability to inhibit specific enzymes implicated in various diseases. For example, it may act as an inhibitor of kinases or phosphatases involved in cancer progression or inflammatory responses. This inhibition could provide insights into developing targeted therapies for diseases where these enzymes play a crucial role .

Case Studies

作用機序

The mechanism of action of 3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the chlorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

類似化合物との比較

Critical Analysis of Divergent Findings

- Herbicidal vs. Therapeutic Activities: While chlorobenzyl derivatives are prioritized for herbicidal applications , pyridinones with dihydroxybenzoyl or sulfonyl groups are explored for anticancer uses . This highlights substituent-dependent bioactivity.

- pKa Variability : The 2,4-dichlorobenzyl analog (pKa ~1.63) is more basic than the target compound, likely due to the electron-withdrawing dichloro substituent enhancing protonation .

生物活性

3-(4-Chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone, also known by its CAS number 477846-49-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, focusing on its anti-inflammatory and anticancer properties, supported by data tables and relevant research findings.

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory effects of compounds similar to this compound. The compound exhibits significant inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, demonstrating a dose-dependent response. Specifically, it inhibited NO production by up to 81.91% and PGE2 production by up to 99.38% at certain concentrations .

| Concentration (μM) | NO Inhibition (%) | PGE2 Inhibition (%) |

|---|---|---|

| 12.5 | 48.98 | 54.86 |

| 25 | 66.80 | 75.94 |

| 50 | 81.91 | 99.38 |

This suggests that the compound may modulate inflammatory pathways by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Anticancer Activity

The anticancer potential of this compound has also been explored through various in vitro assays. For instance, it has shown cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells, with IC50 values indicating significant growth inhibition.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 14.31 |

| MCF-7 | 8.55 |

| NCI-H460 | 7.01 |

These results indicate that the compound may induce apoptosis in cancer cells and suggests a promising avenue for further drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridinone derivatives. Modifications on the phenyl rings and other substituents can significantly influence their pharmacological profiles.

Key Findings from SAR Studies

- Substituent Effects : The presence of halogen atoms, such as chlorine in the para position, enhances the compound's ability to interact with biological targets.

- Hydroxyl Group : The hydroxyl group at position four plays a critical role in enhancing anti-inflammatory activity by facilitating hydrogen bonding with target proteins.

- Methoxy Group : The methoxy substituent contributes to lipophilicity, improving cellular uptake and bioavailability .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Study on Pyrazole Derivatives : A study indicated that pyrazole derivatives with similar structural motifs exhibited significant anticancer activities across various cell lines, reinforcing the importance of structural modifications for enhanced efficacy .

- In Vivo Models : In vivo studies using animal models demonstrated that compounds with similar structures reduced tumor sizes significantly when administered at effective doses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the pyridinone core may form through cyclization of a β-ketoamide intermediate. A related synthesis () involves displacing a chlorine atom on a quinoline ring with a hydroxyl group under basic conditions (e.g., NaOH in dichloromethane). Key steps include:

- Reaction Optimization : Use anhydrous solvents and controlled temperatures (e.g., 60–80°C) to minimize side reactions.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Yield Improvement : Pre-activation of intermediates (e.g., using coupling agents like EDCI) can enhance efficiency .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for signals corresponding to the 4-chlorobenzyl group (δ 7.2–7.4 ppm, aromatic protons) and the 4-methoxyphenyl group (δ 3.8 ppm for OCH₃, δ 6.8–7.1 ppm for aromatic protons). The pyridinone ring protons typically appear between δ 6.0–7.0 ppm.

- ¹³C NMR : Confirm carbonyl (C=O) at δ 165–175 ppm and methoxy (OCH₃) at δ 55–56 ppm.

- MS : The molecular ion peak should match the exact mass (C₁₉H₁₅ClNO₃: theoretical [M+H]⁺ = 340.0743).

- IR : Hydroxyl (O–H stretch: 3200–3500 cm⁻¹) and carbonyl (C=O: 1650–1700 cm⁻¹) bands are critical .

Advanced Research Questions

Q. How do substituents (e.g., 4-chlorobenzyl vs. 4-methoxyphenyl) influence the compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and binding affinity to hydrophobic pockets (e.g., in enzyme active sites).

- Electron-Donating Groups (e.g., OCH₃) : Increase solubility and modulate pharmacokinetics.

- Experimental Design :

- Synthesize analogs with substituent variations (e.g., 4-fluorobenzyl, 4-hydroxyphenyl).

- Test inhibitory activity against target enzymes (e.g., kinases or oxidases) using enzyme-linked assays (IC₅₀ values).

- Data Analysis : Compare logP values (lipophilicity) and IC₅₀ trends to identify critical substituents .

Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?

- Methodological Answer :

- Reproducibility Checks :

- Validate assay conditions (pH, temperature, cofactors) across labs.

- Use standardized controls (e.g., reference inhibitors from ).

- Mechanistic Studies :

- Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.

- Use X-ray crystallography (as in ) to resolve binding modes.

- Statistical Validation : Apply multivariate analysis to account for batch-to-batch variability in compound purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。